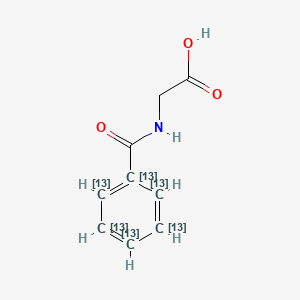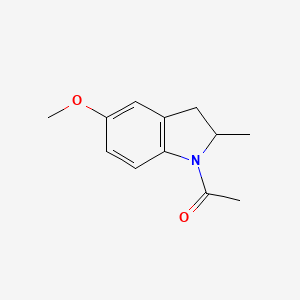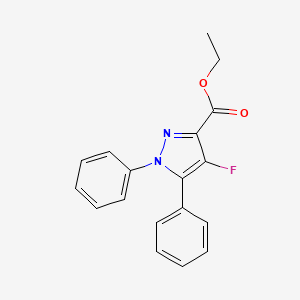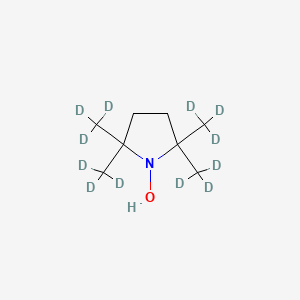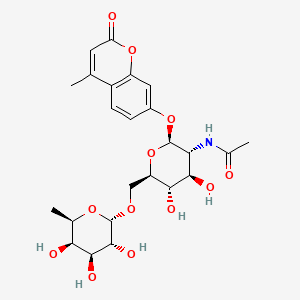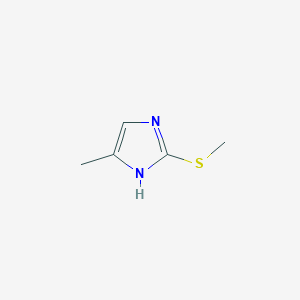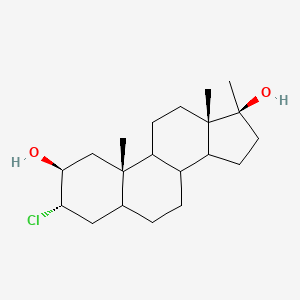
Leuprolide Acetate EP Impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Leuprolide Acetate EP Impurity H involves liquid-phase peptide synthesis. The process typically includes the following steps :
Condensation of Protected Amino Acids: Protected amino acids are condensed using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures.
Deblocking: The protected dipeptides are deblocked using hydrogen chloride in dioxane.
Formation of Peptide Bonds: The deblocked dipeptides are further reacted to form longer peptide chains using standard carbodiimide methods.
Hydrogenation: The final peptide is hydrogenated in acetic acid in the presence of palladium hydroxide to remove protecting groups.
Purification: The resulting peptide is purified by precipitation from acetone.
Analyse Chemischer Reaktionen
Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.
Wissenschaftliche Forschungsanwendungen
Leuprolide Acetate EP Impurity H has several scientific research applications, including :
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Leuprolide Acetate formulations.
Biology: Studied for its interactions with biological receptors and its role in the modulation of hormonal pathways.
Medicine: Investigated for its potential effects on hormone-dependent conditions and its role in the development of therapeutic peptides.
Industry: Utilized in the quality control and validation of pharmaceutical manufacturing processes.
Wirkmechanismus
Leuprolide Acetate EP Impurity H exerts its effects by interacting with gonadotropin-releasing hormone receptors (GnRHR). The binding of the compound to these receptors leads to the modulation of gonadotropin hormone levels, including luteinizing hormone and follicle-stimulating hormone . This interaction results in the downregulation of sex steroid levels, which is crucial for its therapeutic effects in hormone-dependent conditions .
Vergleich Mit ähnlichen Verbindungen
Leuprolide Acetate EP Impurity H can be compared with other similar compounds, such as :
Leuprolide Acetate: The parent compound, used widely in clinical settings for hormone-dependent conditions.
Goserelin Acetate: Another GnRH analog used for similar therapeutic purposes.
Triptorelin Acetate: A synthetic decapeptide analog of GnRH with similar applications.
This compound is unique due to its specific peptide sequence and its role as an impurity in the synthesis of Leuprolide Acetate. Its presence and identification are crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Eigenschaften
Molekularformel |
C59H84N16O12 |
|---|---|
Molekulargewicht |
1209.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
GFIJNRVAKGFPGQ-BPBJJFQZSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
